3-Chloro-5-hydroxy-2-pentanone
Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to 3-Chloro-5-hydroxy-2-pentanone, such as 3,5-dichloro-2-pentanone, can be achieved using α-acetyl-α-chloride-γ-butyrolactone and triphosgene, with N,N-dimethyl-piperidine hydro-chloride as a catalyst. The process involves careful control of temperature, material ratios, and catalyst types (Cheng Ming-min, 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Chloro-5-hydroxy-2-pentanone, such as 5-hydroxy-3-mercapto-2-pentanone, has been characterized using techniques like MS and NMR, providing detailed insights into their molecular composition and configuration (C. Cerny & Renée Guntz-Dubini, 2008).
Chemical Reactions and Properties
The reaction of OH radicals with 5-hydroxy-2-pentanone, a closely related compound, has been studied. The reaction produces dicarbonyl products, providing insights into possible reaction pathways and products for 3-Chloro-5-hydroxy-2-pentanone (S. M. Aschmann, J. Arey, & R. Atkinson, 2003).
Physical Properties Analysis
While specific studies on the physical properties of 3-Chloro-5-hydroxy-2-pentanone are not available, research on related compounds can provide indicative information. For instance, studies on chloral–ketone condensations provide insights into the behavior of ketones under various conditions, which could be extrapolated to understand the physical properties of 3-Chloro-5-hydroxy-2-pentanone (E. Kiehlmann & P. Loo, 1969).
Chemical Properties Analysis
The chemical properties of 3-Chloro-5-hydroxy-2-pentanone can be inferred from studies on related compounds. For example, the reaction of chlorine atoms with 3-pentanone provides insights into the reactivity and stability of such compounds under various conditions (E. Kaiser, T. Wallington, & M. D. Hurley, 2010).
Scientific Research Applications
Application 1: Synthesis of Therapeutic Anti-COVID-19 Drugs
- Scientific Field : Pharmaceutical Chemistry .
- Summary of the Application : 5-Chloro-2-pentanone (5C2P) is an important organic reagent used as a pharmaceutical intermediate for the preparation of therapeutic anti-COVID-19 drugs .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of this application are the production of therapeutic anti-COVID-19 drugs .
Application 2: Synthesis of Octamethol and Related Compounds
- Scientific Field : Organic Chemistry .
- Summary of the Application : 5C2P is also used as a raw material for the synthesis of octamethol and related compounds .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of this application are the production of octamethol and related compounds .
Application 3: Synthesis of Antibacterial Agents and Pesticides
- Scientific Field : Pharmaceutical and Agrochemical Industry .
- Summary of the Application : 5C2P and its derivatives are widely utilized in the pharmaceutical and agrochemical industry. It has been successfully used to synthesize some valuable medicine components, such as quinoline, chloroquine, and quinolone drugs .
- Methods of Application : A new catalytic approach was proposed to convert 3-acetyl-1-propanol to 5C2P using bis(trichloromethyl)carbonate (triphosgene, BTC) as the efficient chlorine source .
- Results or Outcomes : Experiment results showed that the yield of 5C2P reached a maximum of 97.93% in 1,2-dichloroethane at 80 °C after 2 h under the initiation of N,N-dimethylacetamide, and the optimal molar ratio of 3-acetyl-1-propanol to BTC was 1:0.4 .
Application 4: Preparation of Thiothiamine
- Scientific Field : Pharmaceutical Chemistry .
- Summary of the Application : 3-Chloro-5-Hydroxy-2-pentanone is used to prepare thiothiamine .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcome of this application is the production of thiothiamine .
Application 5: Synthesis of Quinoline, Chloroquine, and Quinolone Drugs
- Scientific Field : Pharmaceutical Chemistry .
- Summary of the Application : 5-Chloro-2-pentanone (5C2P) and its derivatives are widely utilized in the pharmaceutical and agrochemical industry. It has been successfully used to synthesize some valuable medicine components, such as quinoline, chloroquine, and quinolone drugs .
- Methods of Application : A new catalytic approach was proposed to convert 3-acetyl-1-propanol to 5C2P using bis(trichloromethyl)carbonate (triphosgene, BTC) as the efficient chlorine source .
- Results or Outcomes : Experiment results showed that the yield of 5C2P reached a maximum of 97.93% in 1,2-dichloroethane at 80 °C after 2 h under the initiation of N,N-dimethylacetamide, and the optimal molar ratio of 3-acetyl-1-propanol to BTC was 1:0.4 .
Application 6: Synthesis of Antibacterial Agents and Pesticides
- Scientific Field : Pharmaceutical and Agrochemical Industry .
- Summary of the Application : 5-Chloro-2-pentanone (5C2P) is a precursor of many antibacterial agents and pesticides. It has been successfully used to synthesize some valuable medicine components, such as quinoline, chloroquine, and quinolone drugs .
- Methods of Application : A new catalytic approach was proposed to convert 3-acetyl-1-propanol to 5C2P using bis(trichloromethyl)carbonate (triphosgene, BTC) as the efficient chlorine source .
- Results or Outcomes : Experiment results showed that the yield of 5C2P reached a maximum of 97.93% in 1,2-dichloroethane at 80 °C after 2 h under the initiation of N,N-dimethylacetamide, and the optimal molar ratio of 3-acetyl-1-propanol to BTC was 1:0.4 .
Safety And Hazards
The safety data sheet for “3-Chloro-5-hydroxy-2-pentanone” indicates that it is toxic if swallowed and causes skin irritation. It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
3-chloro-5-hydroxypentan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c1-4(8)5(6)2-3-7/h5,7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWDUQCSMYWUHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CCO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399159 | |
Record name | 3-chloro-5-hydroxypentan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-hydroxy-2-pentanone | |
CAS RN |
13045-13-1 | |
Record name | 3-chloro-5-hydroxypentan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-CHLORO-5-HYDROXY-2-PENTANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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